Ethyl 3-chloroisonicotinate
Overview
Description
Ethyl 3-chloroisonicotinate is a chemical compound with the molecular formula C8H8ClNO2 . It is also known by other names such as 3-Chloroisonicotinic acid ethyl ester, 3-Chloropyridine-4-carboxylic acid ethyl ester, and Ethyl 3-chloropyridine-4-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 3-chloroisonicotinate involves heating a suspension of 3-chloroisonicotinic acid in thionyl chloride under reflux for 2.5 hours . After cooling to ambient temperature, the solution is concentrated to dryness and then azeotroped with toluene to afford an oil. This oil is then added dropwise over 10 minutes to a cooled solution of ethanol and DIPEA .Molecular Structure Analysis
The molecular structure of Ethyl 3-chloroisonicotinate is represented by the InChI code1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
. The Canonical SMILES representation is CCOC(=O)C1=C(C=NC=C1)Cl
. Physical And Chemical Properties Analysis
Ethyl 3-chloroisonicotinate has a molecular weight of 185.61 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are 185.0243562 g/mol . The topological polar surface area is 39.2 Ų .Scientific Research Applications
Synthesis and Catalytic Applications
Stereoselective Synthesis : Ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound to Ethyl 3-chloroisonicotinate, is used in the synthesis of pharmacologically valuable products like L-carnitine. It is produced via stereoselective biotechnology methods in enzymatic reactions, highlighting the importance of similar ethyl chloro derivatives in chemical synthesis (Kluson et al., 2019).
Catalyst for Polymerization : Ethyl 3-chloroisonicotinate and related compounds can be used in catalysis, particularly in the polymerization of ethylene and α-olefins. This showcases their role in the development of new materials and polymers (Gromada et al., 2004).
Biosynthesis and Biological Studies
Biosynthesis of Optically Pure Esters : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, similar to Ethyl 3-chloroisonicotinate, is a precursor in the biosynthesis of chiral drugs like statins. This highlights the role of ethyl chloro derivatives in the biosynthesis of medically significant compounds (Ye et al., 2011).
Study of Fungal Metabolites : Ethyl trichloroacetate, a compound related to Ethyl 3-chloroisonicotinate, is studied for its role in the biosynthesis of fungal metabolites, indicating the relevance of ethyl chloro compounds in understanding fungal biochemistry (Thomas, 1961).
Chemical Properties and Spectroscopy
Spectroscopic Analysis : The study of similar molecules, like ethyl-6-chloronicotinate, provides insights into their structural and physicochemical properties through spectroscopic methods, which is essential for understanding the chemical characteristics of Ethyl 3-chloroisonicotinate (Karabacak et al., 2016).
Electronic Properties in Materials Science : Research on poly(3,4-ethylenedioxythiophene) derivatives, related to Ethyl 3-chloroisonicotinate, reveals their potential in electronic applications, indicating the broader implications of ethyl chloro compounds in materials science (Segura et al., 2006).
Safety And Hazards
Ethyl 3-chloroisonicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 3-chloropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSAFDGQUZWUFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376265 | |
Record name | Ethyl 3-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloroisonicotinate | |
CAS RN |
211678-96-5 | |
Record name | Ethyl 3-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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